(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
This compound is a structurally complex small molecule featuring a methyl benzoate core linked to a 1,3,4-thiadiazole ring via a thioacetamido bridge. The 1,3,4-thiadiazole moiety is further substituted with an acrylamido group bearing a benzo[d][1,3]dioxol-5-yl (piperonyl) group. Its synthesis typically involves multi-step reactions, as described in and , starting with intermediates like 4-formylbenzoic acid and thiazolidine-2,4-dione. The benzoate ester group (methyl 4-substituted benzoate) is a common structural motif in medicinal chemistry for enhancing bioavailability, while the 1,3,4-thiadiazole ring contributes to metabolic stability and diverse bioactivities . The piperonyl group (benzo[d][1,3]dioxol-5-yl) is notable for its electron-rich aromatic system, which may enhance binding interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[[2-[[5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-30-20(29)14-4-6-15(7-5-14)23-19(28)11-33-22-26-25-21(34-22)24-18(27)9-3-13-2-8-16-17(10-13)32-12-31-16/h2-10H,11-12H2,1H3,(H,23,28)(H,24,25,27)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDTGYWNHVUIN-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on various research findings.
Structural Overview
The compound features:
- Thiadiazole ring : Known for its significant biological properties.
- Benzo[d][1,3]dioxole : A structural component that enhances the compound's interaction with biological targets.
- Acrylamide and acetamide functionalities : These groups contribute to the compound's reactivity and potential therapeutic applications.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of thiadiazole in the structure of (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may enhance its efficacy against various bacterial and fungal strains. Studies indicate that thiadiazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Research has shown that thiadiazole derivatives possess notable anticancer effects. For instance, compounds similar to (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have demonstrated cytotoxicity against several cancer cell lines including HeLa and MCF-7. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 6 | Apoptosis induction |
| Compound B | MCF-7 | 7 | Cell cycle arrest |
| (E)-methyl 4-(...) | HeLa | TBD | TBD |
Anti-inflammatory Activity
Thiadiazoles are also recognized for their anti-inflammatory properties. The presence of the thiadiazole ring in (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate suggests potential inhibition of inflammatory mediators such as cytokines and prostaglandins .
Case Studies
A study investigating various thiadiazole derivatives found that those with benzo[d][1,3]dioxole substitutions exhibited enhanced anti-inflammatory effects compared to their unsubstituted counterparts. The study utilized in vivo models to demonstrate reduced edema and inflammation markers in treated subjects .
The biological activity of (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be attributed to:
- Molecular Interactions : Strong hydrogen bonding and hydrophobic interactions with biological targets.
- Cell Membrane Penetration : The mesoionic nature of thiadiazoles facilitates easy membrane crossing .
- Targeting Specific Pathways : Induction of apoptosis through caspase activation pathways has been noted in related compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and benzo[d][1,3]dioxole moieties. For instance, derivatives similar to (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have shown significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . These compounds have been evaluated using standard methods like the cup plate method at concentrations as low as 1 µg/mL.
Anticancer Properties
The incorporation of thiadiazole and dioxole structures in drug design has led to the development of anticancer agents. Research indicates that compounds with these functional groups exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that similar compounds can inhibit cell proliferation in breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Polymer Chemistry
The unique structural features of (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate make it a candidate for use in polymer synthesis. Its ability to form stable bonds with other polymeric materials can enhance the mechanical properties of composites. Research has demonstrated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. The presence of functional groups allows for enhanced bonding with substrates, making it suitable for applications in protective coatings for metals and plastics .
Enzyme Inhibition
Compounds with similar structures have been investigated for their potential as enzyme inhibitors. For example, thiadiazole derivatives have shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer progression . This suggests that (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may also exhibit similar inhibitory effects.
Drug Delivery Systems
The compound's ability to interact with biological membranes makes it a candidate for drug delivery applications. Its structure can facilitate the encapsulation of therapeutic agents within nanoparticles or liposomes, enhancing bioavailability and targeted delivery .
Case Studies
Chemical Reactions Analysis
Formation of the Thiadiazole Core
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Mechanism : Thiadiazole rings are typically synthesized via cyclization of thiosemicarbazides. For example, reacting aromatic hydrazides with isothiocyanates (e.g., 4-ethoxycarbonyl isothiocyanate) forms thiosemicarbazides, which undergo acid-catalyzed cyclization (e.g., using concentrated sulfuric acid) to yield the thiadiazole core .
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Reagents : Triethylamine, methyl chloroformate, sulfuric acid.
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Yield : Reported yields for similar thiadiazole formations range between 59–86% .
Esterification of the Benzoate Group
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Mechanism : The benzoate ester (CH₃O-CO-) is formed via esterification of the carboxylic acid. Methyl chloroformate or similar reagents may be used under basic conditions (e.g., triethylamine) .
Coupling of Functional Groups
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Mechanism : The final compound integrates multiple functional groups (thiadiazole, acrylamido, dioxole, benzoate). This may involve sequential reactions, such as:
Key Reaction Conditions
Thiadiazole Ring Formation
The cyclization of thiosemicarbazides to thiadiazoles involves protonation of the NH group, followed by nucleophilic attack by the sulfur atom to form the ring. Acidic conditions (e.g., H₂SO₄) facilitate this step .
Amide Bond Formation
The acrylamido group is introduced via coupling reactions, where the amine reacts with an acyl chloride or activated ester. For example:
textR-NH₂ + Cl-CO-CH₂=CH₂ → R-NH-CO-CH₂=CH₂ + HCl
This step ensures the formation of a stable amide linkage .
Biological Implications
While direct data for this compound is limited, related thiadiazole-dioxole derivatives exhibit:
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Antimicrobial activity : Thiadiazole rings disrupt microbial enzymes.
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Anti-inflammatory properties : Dioxole moieties may modulate cytokine pathways.
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Reactivity : The acrylamido group (CH₂=CH-CO-) could participate in Michael addition reactions, enabling further functionalization.
Research Challenges
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Synthetic complexity : Multi-step reactions require precise control of reaction conditions to maintain yield and purity.
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Functional group compatibility : The presence of both electron-rich (dioxole) and electron-deficient (acrylamido) groups may introduce steric or electronic conflicts.
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Biological validation : Further studies are needed to confirm the compound’s bioactivity and stability in physiological conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of thiadiazole- and benzoate-containing derivatives. Key structural analogues include:
Key Observations :
- Substituent Impact : The target compound’s benzo[d][1,3]dioxol-5-yl group distinguishes it from simpler aryl derivatives (e.g., benzamido in 4a-j ). This substituent may enhance lipophilicity and π-π stacking interactions compared to methyl or methoxy groups in analogues .
- Thiadiazole vs.
- Ester Group Variability : Methyl benzoate (target compound) vs. ethyl benzoate (4a-j ) may alter metabolic stability, as methyl esters are generally hydrolyzed faster than ethyl esters in vivo .
Bioactivity and Mechanism
While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related compounds:
- Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole moieties exhibit anticancer activity via kinase inhibition or ferroptosis induction (e.g., highlights thiazole derivatives as ferroptosis-inducing agents in oral cancer) .
- Benzimidazole Analogues : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () shows antiproliferative effects, suggesting the benzoate-thiadiazole hybrid in the target compound may share similar mechanisms .
- Piperonyl-Containing Compounds : The benzo[d][1,3]dioxol-5-yl group is associated with enhanced bioactivity in natural products, such as protease inhibition or cytochrome P450 modulation .
Q & A
Q. Q1: What are the key synthetic methodologies for preparing (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?
A1: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of hydrazinecarbothioamide derivatives with carbon disulfide under alkaline conditions (e.g., NaOH in ethanol, reflux for 12 hours) .
- Step 2: Introduction of the benzo[d][1,3]dioxol-5-yl acrylamido group via condensation reactions. Acrylic acid derivatives are coupled with thiadiazole-thiol intermediates using acetic acid as a catalyst in ethanol under reflux .
- Step 3: Final esterification or amidation steps to incorporate the methyl benzoate moiety. For example, methyl 4-aminobenzoate reacts with thioacetamide intermediates in the presence of coupling agents like DCC/DMAP .
Q. Q2: How should researchers characterize this compound to confirm its structure and purity?
A2: Standard characterization techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., thiadiazole protons at δ 7.8–8.0 ppm, benzoate methyl groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 529.2 matches calculated C₂₂H₁₇N₄O₅S₂) .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 49.8%, H: 3.2%, N: 10.6%, S: 12.1%) .
- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. Q3: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
A3: Use Design of Experiments (DoE) and Bayesian optimization to systematically vary parameters:
- Variables: Reaction time (4–12 hours), temperature (60–100°C), and molar ratios (1:1 to 1:1.5).
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 8-hour reflux at 80°C improves yield by 15% compared to 4-hour reflux) .
- Heuristic Algorithms: Bayesian optimization outperforms trial-and-error by predicting high-yield conditions with fewer experiments .
Example Optimization Workflow:
Screen solvents (ethanol vs. DMF) for thiadiazole formation.
Optimize catalyst loading (e.g., 5–10% acetic acid).
Validate via HPLC and NMR to confirm reproducibility.
Q. Q4: What strategies address contradictions in biological activity data across studies?
A4: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay at 48 hours) .
- SAR Analysis: Compare substituent effects (e.g., benzo[d][1,3]dioxole vs. phenyl groups on IC₅₀ values). For example, the benzo[d][1,3]dioxole group enhances apoptosis in HeLa cells by 30% compared to phenyl analogs .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., thiadiazole derivatives show consistent IC₅₀ < 10 μM in kinase inhibition assays) .
Q. Q5: How can computational methods predict the biological targets or mechanisms of this compound?
A5: Combine molecular docking and QSAR modeling :
- Docking Studies: Use AutoDock Vina to simulate binding to acetylcholinesterase (AChE) or EGFR kinases. For example, the acrylamido group forms hydrogen bonds with AChE’s catalytic triad (binding energy: −9.2 kcal/mol) .
- QSAR Models: Train models on datasets of thiadiazole derivatives to predict logP, solubility, and IC₅₀ values. Random forest algorithms achieve R² > 0.85 for activity prediction .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F > 50%) and blood-brain barrier penetration (logBB < 0.3) .
Q. Q6: What are the stability challenges for this compound under storage or experimental conditions?
A6: Stability issues include:
- Hydrolysis: The ester group in methyl benzoate is prone to hydrolysis in aqueous buffers (pH > 7). Stability decreases by 40% after 24 hours at pH 8 .
- Photodegradation: Benzo[d][1,3]dioxole derivatives degrade under UV light (λ = 254 nm). Store in amber vials at −20°C to retain >90% potency for 6 months .
- Thermal Stability: Decomposition occurs above 150°C (TGA data). Avoid heating during lyophilization .
Q. Q7: How do structural modifications (e.g., replacing thiadiazole with triazole) affect bioactivity?
A7: Comparative studies show:
- Thiadiazole vs. Triazole: Thiadiazole derivatives exhibit higher antimicrobial activity (MIC: 2 μg/mL vs. 8 μg/mL for triazoles) due to enhanced sulfur-mediated membrane disruption .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzoate moiety improve anticancer activity (IC₅₀: 5 μM vs. 12 μM for -OCH₃) .
Activity Comparison Table:
Methodological Best Practices
- Synthetic Reproducibility: Always report solvent purity (e.g., absolute ethanol), reaction atmosphere (N₂ vs. air), and stirring rates .
- Data Validation: Cross-check NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .
- Ethical Reporting: Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
